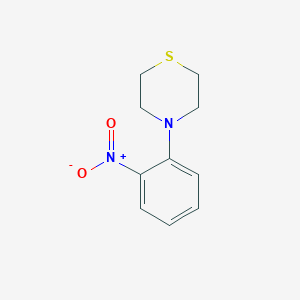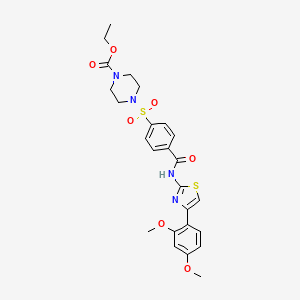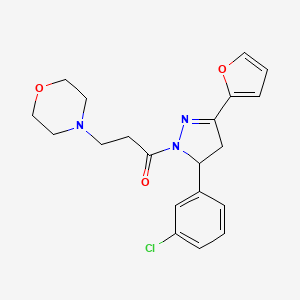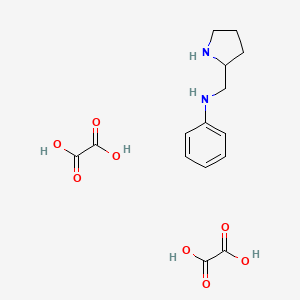
3-(3-Fluorophenyl)-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluorophenyl)-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of triazole derivatives, which have shown potential in various biological activities, including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
The synthesis of polyheterocycles incorporating oxadiazoles and triazoles has been explored, demonstrating that these compounds exhibit significant antibacterial activity. The structural combination of oxadiazoles and pyridyl triazole rings suggests a potential pharmacophore structure for developing antibacterial drugs. The synthesis process typically involves the condensation of amino-triazoles with substituted phenyl oxadiazoles, leading to novel compounds that have been evaluated for their antibacterial efficacy through in vitro methods, such as the cup-plate diffusion solution (Guo-qiang Hu et al., 2005).
Antimicrobial and Anticancer Applications
Further studies have expanded on the antimicrobial and anticancer potential of triazole and oxadiazole derivatives. Compounds synthesized from reactions involving isonicotinic acid hydrazide and various aldehydes have been screened for their activity against microbial strains and cancer cell lines. These compounds, including the 1,2,4-triazoles and oxadiazoles, showed varying degrees of activity, with some exhibiting potent efficacy. This highlights their significance in the search for new therapeutic agents (Hacer Bayrak et al., 2009; N. Y. Megally Abdo & M. Kamel, 2015).
Novel Synthetic Methods and Structural Characterization
Research has also focused on developing new synthetic methods for creating bicyclic heterocyclic derivatives containing triazole, thiadiazole, and oxadiazole rings. These studies involve complex reactions that yield structurally diverse compounds, which are then characterized by various spectroscopic techniques to confirm their structures. The innovation in synthetic methods paves the way for the generation of novel compounds with potential biological activities (W. El‐Sayed et al., 2008).
Exploring Biological Assessments
The biological assessment of compounds containing the 1,2,4-oxadiazol cycle has been an area of active research, with efforts aimed at synthesizing and evaluating the pharmacological properties of these compounds. Through a variety of synthetic routes, researchers have developed compounds with an 1,2,4-oxadiazole cycle, assessing their potential as pharmacological agents. This involves detailed experimental procedures for synthesis, followed by pharmacological activity studies to identify promising therapeutic candidates (V. R. Karpina et al., 2019).
Propiedades
IUPAC Name |
3-(3-fluorophenyl)-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN7O/c16-10-4-1-5-11(7-10)23-13(17)12(20-22-23)15-19-14(21-24-15)9-3-2-6-18-8-9/h1-8H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFDPROMNSGOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid](/img/structure/B2629976.png)



![N-(3,5-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2629984.png)






![3-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-5-methyl-5-phenyl-1H-imidazole-2,4(3H,5H)-dione](/img/structure/B2629997.png)
![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2629998.png)